molecular formula C8H7N5O2 B11770654 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal

Katalognummer: B11770654
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: CASDGBQEPAHFTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. This compound is known for its biochemical significance and is often used in research related to proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal typically involves the reaction of adenine derivatives with various aldehydes under controlled conditions. One common method involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound . The reaction conditions often include the use of solvents like n-hexane, ethanol, and water in specific ratios to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated chromatography systems and advanced purification techniques would be essential for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different purine derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The amino group at position 6 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various purine derivatives, which can have different biochemical properties and applications.

Wissenschaftliche Forschungsanwendungen

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal involves its interaction with various enzymes and molecular targets. It is known to interact with adenosine deaminase, which plays a crucial role in purine metabolism . The compound can inhibit or activate specific pathways depending on its concentration and the presence of other biochemical factors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with various enzymes and molecular targets makes it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C8H7N5O2

Molekulargewicht

205.17 g/mol

IUPAC-Name

3-(6-aminopurin-9-yl)-2-oxopropanal

InChI

InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h2-4H,1H2,(H2,9,10,11)

InChI-Schlüssel

CASDGBQEPAHFTC-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=O)C=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.